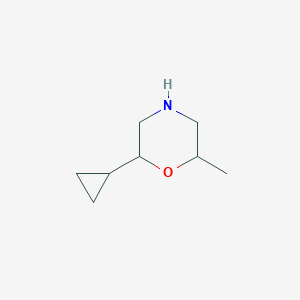![molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8](/img/structure/B1375178.png)
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine
Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is a bicyclic compound with the molecular formula C11H20N2 and a molecular weight of 180.29 g/mol . This compound is known for its unique structure, which combines a bicyclo[2.2.1]heptane ring system with a piperazine moiety. It has been utilized in various scientific experiments due to its distinctive properties.
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative acts as an electrophile, and piperazine serves as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a selective antagonist for the CXCR2 receptor, which is involved in various biological processes, including inflammation and cancer metastasis . The compound’s ability to bind to and inhibit this receptor highlights its potential therapeutic applications .
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine can be compared with other bicyclic compounds containing piperazine moieties. Similar compounds include:
1-{Bicyclo[2.2.1]heptan-2-yl}methylamine: This compound shares the bicyclo[2.2.1]heptane ring system but has a methylamine group instead of piperazine.
1-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Similar in structure but contains an ethanol group.
1-{Bicyclo[2.2.1]heptan-2-yl}amine: Another related compound with an amine group.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane ring with the piperazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



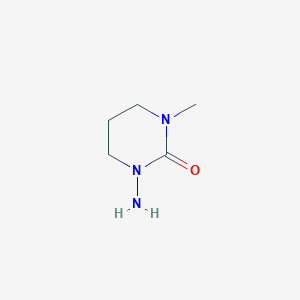
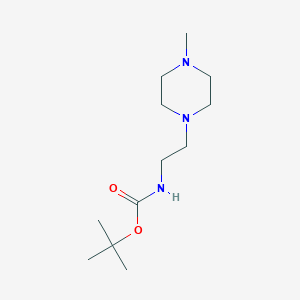
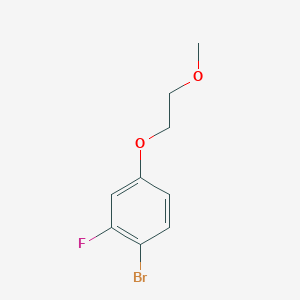
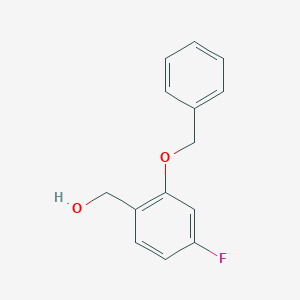
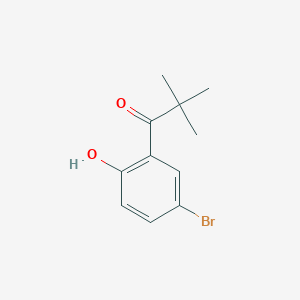
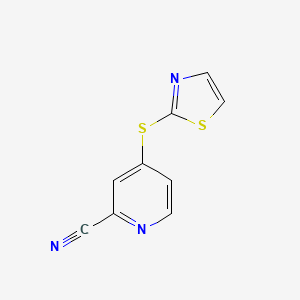
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
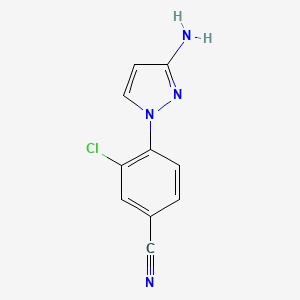
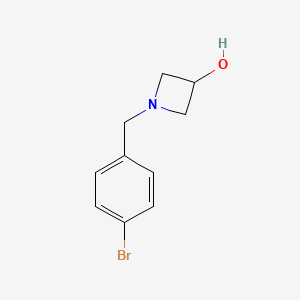
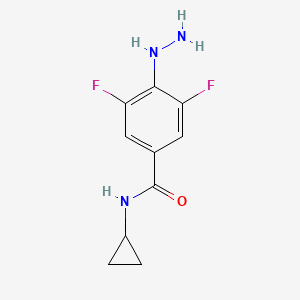
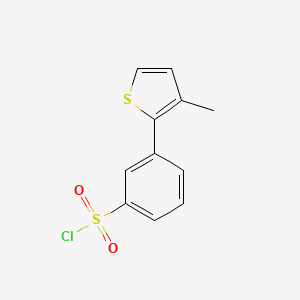
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
